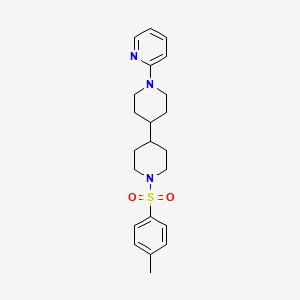![molecular formula C15H10ClFN2O2 B12612716 1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]- CAS No. 875577-65-4](/img/structure/B12612716.png)
1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]- is a compound of significant interest in medicinal chemistry. This compound belongs to the indazole family, which is known for its diverse biological activities and potential therapeutic applications. Indazole derivatives are often explored for their roles as kinase inhibitors, making them valuable in the development of drugs for various diseases .
Preparation Methods
The synthesis of 1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]- involves several steps. One common method includes the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Industrial production methods often focus on optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds.
Biology: This compound is explored for its potential as a kinase inhibitor, which can regulate various biological processes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]- involves its interaction with molecular targets such as kinases. By inhibiting kinase activity, this compound can modulate signaling pathways involved in cell growth, differentiation, and survival. This makes it a valuable candidate for drug development, particularly in targeting cancer cells .
Comparison with Similar Compounds
1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]- can be compared with other indazole derivatives such as:
1H-Indazole-3-carboxaldehyde: Used as an intermediate in the synthesis of various indazole-based drugs.
Indazole-3-carboxylic acid methyl ester: Known for its potential as an inhibitor of human neutrophil elastase.
N-(8-methyl-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide: Explored for its antiproliferative activity against cancer cells. The uniqueness of 1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]- lies in its specific substitution pattern, which can influence its biological activity and therapeutic potential.
Properties
CAS No. |
875577-65-4 |
|---|---|
Molecular Formula |
C15H10ClFN2O2 |
Molecular Weight |
304.70 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10ClFN2O2/c16-12-7-10(17)6-5-9(12)8-19-13-4-2-1-3-11(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) |
InChI Key |
ACZKFDVQUASNLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,6,6-Tetramethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}piperidine](/img/structure/B12612635.png)
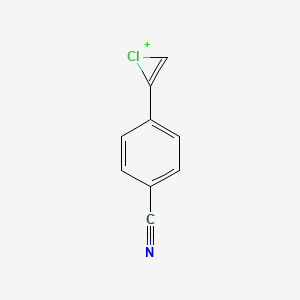
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide](/img/structure/B12612642.png)
![[4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B12612662.png)
![Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12612669.png)
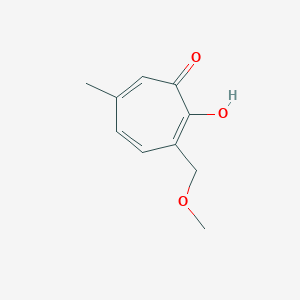
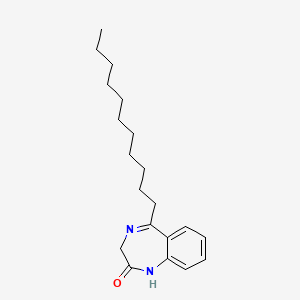
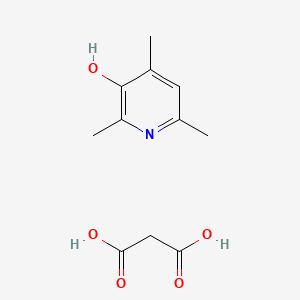
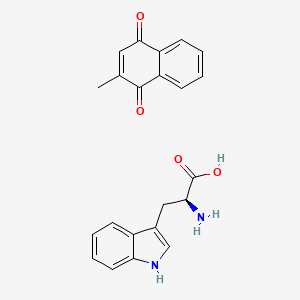
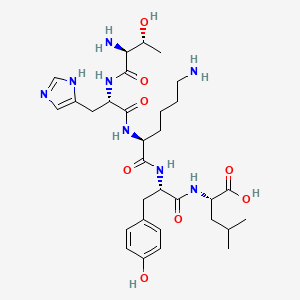
![2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12612701.png)
![4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12612706.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide](/img/structure/B12612712.png)
